Zn(SO2CF2H)2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

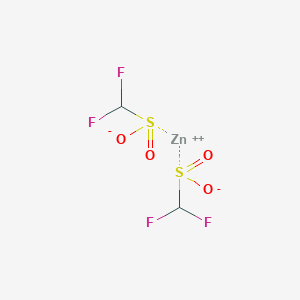

Zinc difluoromethanesulfinate, with the chemical formula Zn(SO2CF2H)2, is a reagent widely used in organic synthesis. It is known for its ability to introduce difluoromethyl groups into various organic substrates, making it a valuable tool in the field of medicinal chemistry and material science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Zinc difluoromethanesulfinate can be synthesized through the reaction of zinc chloride with difluoromethanesulfinic acid. The reaction typically takes place in an organic solvent such as dimethyl sulfoxide (DMSO) under mild conditions .

Industrial Production Methods

Industrial production of zinc difluoromethanesulfinate involves the large-scale reaction of zinc chloride with difluoromethanesulfinic acid, followed by purification processes to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

Zinc difluoromethanesulfinate primarily undergoes difluoromethylation reactions. It can react with various organic substrates, including heteroarenes, thiols, enones, and α, β‐unsaturated carboxylic acids .

Common Reagents and Conditions

Common reagents used in reactions with zinc difluoromethanesulfinate include organic solvents like DMSO and oxidizing agents such as tert-butyl hydroperoxide. The reactions are typically carried out under mild conditions, often at room temperature .

Major Products

The major products formed from reactions involving zinc difluoromethanesulfinate are difluoromethylated organic compounds. These products are valuable in the synthesis of pharmaceuticals and agrochemicals .

Wissenschaftliche Forschungsanwendungen

Difluoromethylation Reactions

1.1 General Overview

Difluoromethylation refers to the introduction of a difluoromethyl group (−CF2H) into organic molecules, which can enhance their biological activity and selectivity. Zn(SO2CF2H)2 has emerged as a crucial reagent in this context due to its ability to generate difluoromethyl radicals.

1.2 Catalytic Systems

this compound is often employed in conjunction with various catalysts to facilitate the difluoromethylation process. For instance:

- Palladium-Catalyzed Reactions : Studies have demonstrated that this compound can effectively participate in palladium-catalyzed difluoromethylation of nitrogen-containing heteroarenes, yielding moderate to excellent results depending on the substrate's electronic properties .

- Copper-Catalyzed Systems : The compound has also been utilized in copper-catalyzed reactions, where it shows compatibility with both electron-rich and electron-deficient aryl halides .

Case Studies and Reaction Mechanisms

2.1 Difluoromethylation of Thiols and Enones

In a notable study by Liu et al., this compound was used for the difluoromethylation of thiols and enones, showcasing its versatility across different functional groups . The reaction proceeded through a radical mechanism, highlighting the compound's capability to act as a radical precursor.

2.2 Late-Stage Functionalization

Recent advancements have explored the late-stage difluoromethylation of complex molecules using this compound. This application is particularly valuable in drug discovery, where introducing a difluoromethyl group can significantly alter the pharmacological properties of compounds .

Comparative Data Table

The following table summarizes various studies involving this compound, detailing the substrates used, reaction conditions, and yields achieved:

Recent Developments

Recent research has focused on optimizing reaction conditions for better yields and broader substrate scope:

- Dual Catalytic Systems : The development of bimetallic catalytic systems combining palladium and silver has shown promise in enhancing the efficiency of difluoromethylation reactions involving this compound .

- Radical Mechanisms : Investigations into radical mechanisms reveal that this compound generates reactive intermediates that can undergo further transformations, making it a valuable tool for synthetic chemists .

Wirkmechanismus

The mechanism by which zinc difluoromethanesulfinate exerts its effects involves the generation of difluoromethyl radicals. These radicals are highly reactive and can readily add to various organic substrates, leading to the formation of difluoromethylated products . The process is typically initiated by an oxidizing agent, which facilitates the formation of the difluoromethyl radicals .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Zinc trifluoromethanesulfinate: Another reagent used for trifluoromethylation reactions.

Sodium 1,1-difluoroethanesulfinate: Used for difluoroethylation reactions.

Zinc trifluoromethanesulfonate: Used in various fluorination reactions.

Uniqueness

Zinc difluoromethanesulfinate is unique due to its ability to selectively introduce difluoromethyl groups into a wide range of organic substrates under mild conditions. This selectivity and mild reaction conditions make it a valuable reagent in both academic and industrial research .

Eigenschaften

IUPAC Name |

zinc;difluoromethanesulfinate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH2F2O2S.Zn/c2*2-1(3)6(4)5;/h2*1H,(H,4,5);/q;;+2/p-2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGEYAPVLXKEKMP-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)S(=O)[O-].C(F)(F)S(=O)[O-].[Zn+2] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2F4O4S2Zn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.